tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate
Description
Properties
Molecular Formula |
C23H35NO4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-[2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl]carbamate |
InChI |
InChI=1S/C23H35NO4/c1-22(2,3)28-21(26)24(16-18-8-5-4-6-9-18)19-11-14-23(15-12-19)13-7-10-20(17-25)27-23/h4-6,8-9,19-20,25H,7,10-17H2,1-3H3 |
InChI Key |
CWMLOEVQDOIWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CCCC(O3)CO)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL BENZYL((6S,9R)-2-(HYDROXYMETHYL)-1-OXASPIRO[5.5]UNDECAN-9-YL)CARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the tert-butyl and benzyl groups. The reaction conditions often require the use of strong bases, protecting groups, and specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL BENZYL((6S,9R)-2-(HYDROXYMETHYL)-1-OXASPIRO[5.5]UNDECAN-9-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the benzyl or tert-butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Activity
Research indicates that compounds similar to tert-butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate exhibit diverse pharmacological activities. For instance, derivatives of spiro compounds have shown promise as dual ligands for specific receptors, enhancing their therapeutic efficacy in treating various diseases, including cancer and neurological disorders .
Synthesis and Development
The synthesis of this compound involves intricate organic reactions, which are crucial for developing new therapeutic agents. The unique spirocyclic structure contributes to its potential as a scaffold for drug design, allowing for modifications that can enhance biological activity and selectivity .
Bioorganic Chemistry
In bioorganic chemistry, compounds like this compound are utilized for their ability to interact with biological macromolecules. Their structure allows them to serve as enzyme inhibitors or modulators, which can be pivotal in drug discovery processes aimed at targeting specific biological pathways .
Case Study 1: Dual Ligands for Receptor Targeting
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which include similar structural motifs to this compound. These derivatives demonstrated high affinity for dual receptor targets, indicating the potential for developing multi-target drugs that could address complex diseases more effectively .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory properties of carbamate derivatives. The study found that certain modifications on the spirocyclic framework significantly enhanced inhibition rates against specific enzymes involved in metabolic pathways associated with cancer progression. This suggests that this compound could be a candidate for further investigation in cancer therapeutics .
Mechanism of Action
The mechanism of action of TERT-BUTYL BENZYL((6S,9R)-2-(HYDROXYMETHYL)-1-OXASPIRO[5.5]UNDECAN-9-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Differences
The compound is compared to analogs sharing spirocyclic frameworks, Boc protection, or carbamate functionalities. Variations in heteroatoms, substituents, and ring sizes significantly influence physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound enhances aqueous solubility compared to the ketone-containing analog (873924-08-4), which is more lipophilic . The carboxylic acid derivative (952480-32-9) exhibits higher solubility in polar solvents due to ionization .
- Stability : The Boc group in all compounds provides stability under basic conditions but is cleaved under acidic or catalytic conditions. The spiro-oxygen in the target compound may confer greater oxidative stability compared to nitrogen-containing analogs .
Biological Activity
The compound tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate (CAS Number: 2177255-10-4) is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2177255-10-4 |
| Molecular Formula | C23H35NO4 |
| Molecular Weight | 389.5 g/mol |
Structural Features
The compound features a spirocyclic structure that includes a hydroxymethyl group and a carbamate functional group, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzimidazole and benzothiazole have shown promising results in inhibiting cell proliferation in various cancer cell lines, including A549 and HCC827 . While specific data on the antitumor activity of tert-butyl benzyl carbamate is limited, its structural similarity to these active compounds suggests potential efficacy.
Antimicrobial Activity
Compounds with spiro structures have also been evaluated for their antimicrobial properties. For example, spiro compounds containing dioxaspiro groups demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria . Although direct studies on tert-butyl benzyl carbamate are not available, its chemical characteristics may confer similar antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. In the case of spiro compounds, modifications to the benzyl and hydroxymethyl groups can significantly influence their efficacy against specific targets. For example, variations in substituents can enhance binding affinity to DNA or alter the mechanism of action against cancer cells .
Synthesis and Evaluation
A study focusing on the synthesis of spiro compounds revealed that certain derivatives exhibited dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, which are relevant for pain management . This highlights the potential pharmacological versatility of compounds like tert-butyl benzyl carbamate.
Comparative Analysis
In a comparative study of various spiro compounds, those with dioxaspiro structures showed distinct biological profiles. The presence of hydroxymethyl groups was associated with increased solubility and bioavailability, which are critical factors for therapeutic applications .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate to improve yield and purity?
- Methodological Answer : Focus on stepwise protection/deprotection strategies. For example, use tert-butyl carbamate (Boc) groups to protect reactive amines during spirocyclic ring formation. Employ iodolactamization as a key step to stabilize intermediates and enhance stereochemical control. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (polarity adjustments) to isolate high-purity fractions. Ensure anhydrous conditions for moisture-sensitive steps .
Q. What spectroscopic techniques are critical for confirming the stereochemistry and hydrogen bonding interactions in this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify substituent environments and coupling constants (e.g., -values for axial/equatorial protons in the spirocyclic system).
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the 1-oxaspiro[5.5]undecane core and hydrogen bond networks (e.g., NH-O interactions). Refinement parameters (R-factor < 0.05) ensure accuracy .
- IR Spectroscopy : Validate carbamate C=O stretches (~1680–1720 cm) and hydroxyl O-H stretches (~3200–3600 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to limit inhalation exposure. Install eyewash stations and safety showers nearby .
- PPE : Wear chemical-resistant gloves (nitrile), ANSI-approved goggles, and lab coats. Avoid skin contact due to potential irritant properties .
- Waste Disposal : Segregate halogenated waste (if applicable) and neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of spirocyclic intermediates related to this compound?
- Methodological Answer : Utilize chiral auxiliaries or catalysts to induce asymmetry. For example, enantioselective iodolactamization (as demonstrated in CCR2 antagonist synthesis) can favor specific diastereomers. Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (-78°C for kinetic control) to stabilize transition states. Validate outcomes via chiral HPLC or Mosher ester analysis .
Q. How should researchers resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence) for carbamate derivatives?
- Methodological Answer : Apply a tiered experimental framework:
- Lab Studies : Measure hydrolysis rates under varying pH (4–10) and UV exposure. Use LC-MS to track degradation products.
- Field Simulations : Model partitioning coefficients (log ) and bioaccumulation potential using EPI Suite or TEST software.
- Cross-Validation : Compare results with structurally analogous carbamates (e.g., tert-butyl peroxybenzoate) to identify outliers .
Q. What strategies evaluate the stability of intermediates in multi-step syntheses involving tert-butyl carbamates?
- Methodological Answer :
- Accelerated Stability Testing : Expose intermediates to stress conditions (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-UV.
- Protecting Group Compatibility : Test Boc stability under acidic (TFA) or basic (NaHCO) conditions. Use orthogonal protection (e.g., Fmoc) if Boc cleavage occurs prematurely.
- Mechanistic Studies : Conduct DFT calculations to predict susceptible bonds (e.g., carbamate C-N) and adjust synthetic pathways accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
